2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
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Overview
Description
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluoro-substituted azepane ring and an acetic acid moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the azepane ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azepane ring.
Introduction of the difluoro groups: The difluoro groups are introduced through fluorination reactions, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the acetic acid moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for various medical conditions.
Industry: It can be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in biological systems or chemical reactions. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid include other difluoro-substituted azepane derivatives and acetic acid derivatives These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications
Properties
IUPAC Name |
2-[5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(8-10(17)18)13(14,15)5-7-16/h9H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOPVMUFSOOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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